
Dabigatran D4 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.
Applications De Recherche Scientifique
Anticoagulant Properties and Mechanism
Dabigatran is a direct thrombin inhibitor (DTI) notable for its reversible and selective inhibition of human thrombin. It effectively inhibits thrombin-induced platelet aggregation and demonstrates concentration-dependent anticoagulant effects in vitro in various species. This is evident through its ability to double activated partial thromboplastin time, prothrombin time, and ecarin clotting time in human platelet-poor plasma at specific concentrations (Wienen et al., 2007).
Influence on Hemodialysis and Renal Impairment
Dabigatran etexilate, an orally active prodrug of dabigatran, shows increased exposure in patients with renal impairment, correlating with the severity of renal dysfunction. This necessitates dose adjustment or an increase in administration intervals in such patients. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (Stangier et al., 2010).
Pharmacokinetics and Pharmacodynamics
Dabigatran displays linear pharmacokinetic characteristics with dose-proportional increases in maximum plasma concentration and area under the curve. Its pharmacodynamics activities, assessed by effects on blood coagulation parameters, are time and dose-dependent. The pharmacokinetics of dabigatran are influenced by factors like creatinine clearance, age, sex, and weight (Liesenfeld et al., 2011).
Antidote Development and Emergency Management
Studies have focused on the development of antidotes for dabigatran, such as aDabi-Fab, which specifically binds to dabigatran with high affinity, effectively reversing its anticoagulant activity in vivo. This is significant in emergency situations or where rapid reversal of anticoagulant effects is required (Schiele et al., 2013).
Propriétés
Formule moléculaire |
C25H22D4ClN7O3 |
|---|---|
Poids moléculaire |
512 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


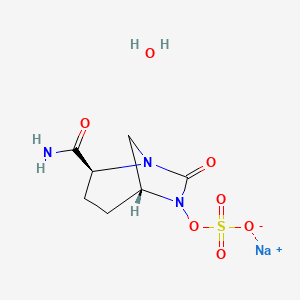
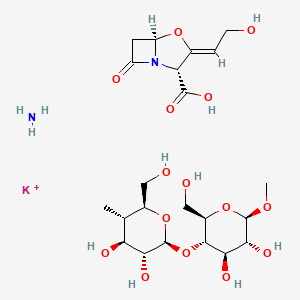
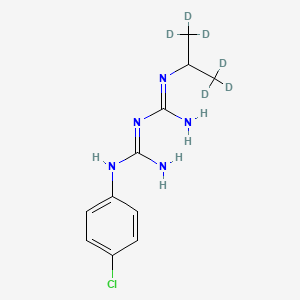
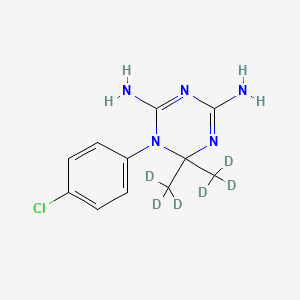
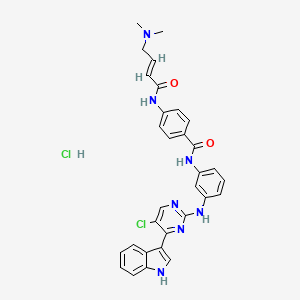
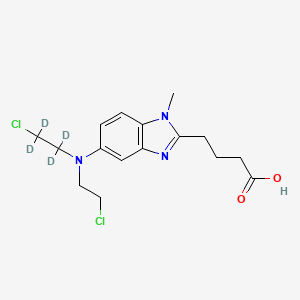
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
